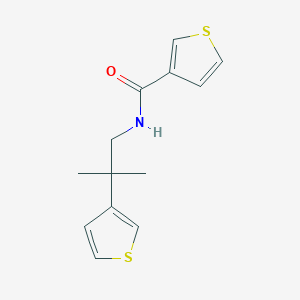
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. Thiophene derivatives are known for their potential in drug development, particularly due to their antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and antitumor properties as demonstrated by various studies .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different organic reagents. For instance, novel thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various organic reagents . Another method includes the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods typically employ spectroscopic techniques such as IR, 1H NMR, and MS for structural confirmation.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized by various analytical techniques. X-ray diffraction is commonly used to determine the crystal structure, while spectroscopic methods like FT-IR, 1H-NMR, and HR-MS provide detailed information about the molecular composition . Theoretical calculations, such as DFT and molecular orbital calculations, complement these experimental techniques by predicting the geometry and electronic structure of the molecules .
Chemical Reactions Analysis
Thiophene derivatives can participate in a range of chemical reactions, which are essential for their diverse biological activities. The reactivity of these compounds can be studied through natural bond orbital (NBO) analysis, which provides insights into inter- and intramolecular bonding and charge transfer interactions . The chemical reactivity parameters obtained from DFT studies can also indicate potential electrophilic and nucleophilic sites within the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like the N-glycosyl group can affect the compound's ability to cross cell membranes and its overall biological activity . The stability and reactivity of these compounds can be further understood through conformational analysis and the study of their s-cis and s-trans isomers .
Relevant Case Studies
Thiophene derivatives have been evaluated in various biological assays to determine their pharmacological potential. For instance, a series of thiophene derivatives were screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared to standard drugs . Antimicrobial activity against different microorganisms has also been reported, with some compounds showing effective antibacterial activity . Additionally, the antioxidant and antitumor activities of thiophene derivatives and their metal complexes have been assessed, revealing promising results in assays like DPPH, ABTS, and MTT .
科学的研究の応用
Synthesis and Characterization
- Thiophene derivatives, including those structurally related to N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide, have been the subject of extensive research. Studies have detailed the synthesis and characterization of such compounds, highlighting their potential for further chemical modifications and evaluations. For instance, the synthesis of novel thiophene-2-carboxamide Schiff base derivatives and their evaluation as inhibitors against enzymes like acetylcholinesterase and butyrylcholinesterase demonstrate the chemical versatility and potential therapeutic applications of these compounds (Kausar et al., 2021).
Biological Activities
- Various studies have focused on exploring the biological activities of thiophene derivatives. These compounds have shown a range of bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects. For example, research on thiophene-2-carboxamide derivatives revealed significant antimicrobial activity against multiple microorganisms, highlighting their potential as antibacterial and antifungal agents (Cakmak et al., 2022). Additionally, derivatives have also been investigated for their antinociceptive activities, suggesting their potential in pain management (Shipilovskikh et al., 2020).
Chemical Interactions and Docking Studies
- Molecular docking studies of thiophene derivatives have been conducted to understand their interactions with biological targets, such as enzymes and proteins. These studies help elucidate the mechanism of action and potential therapeutic applications of these compounds. For instance, thiophene-2-carboxamide derivatives have been studied for their binding interactions with lung cancer proteins, aiding in the development of targeted cancer therapies (Cakmak et al., 2022).
Safety And Hazards
将来の方向性
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-13(2,11-4-6-17-8-11)9-14-12(15)10-3-5-16-7-10/h3-8H,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIVDXFOSKSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CSC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

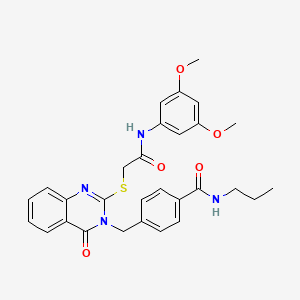
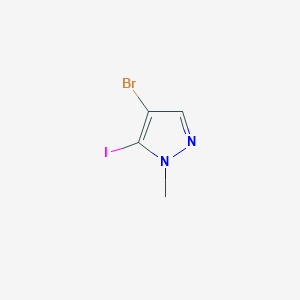
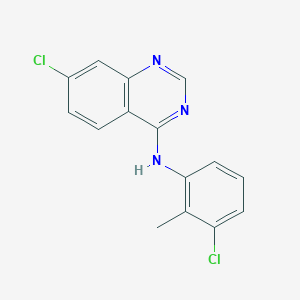
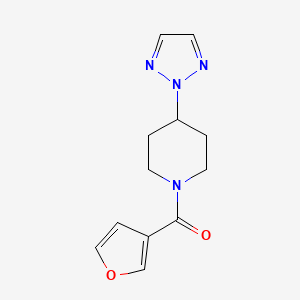
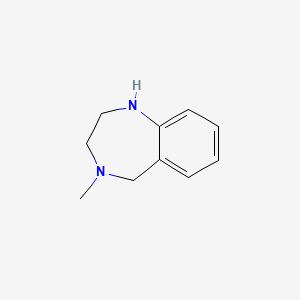
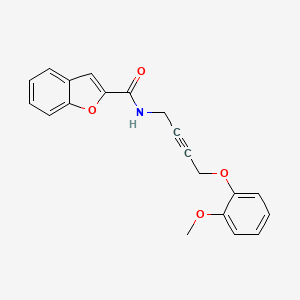
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)
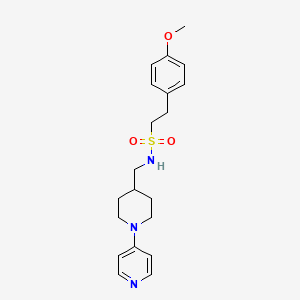
![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)
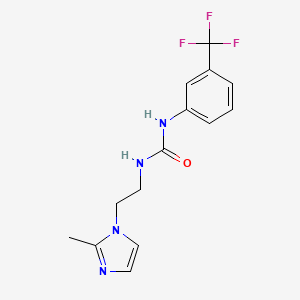
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)